molecular formula C18H17Cl2N5OS B10946752 N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10946752
M. Wt: 422.3 g/mol
InChI Key: XZFROCKCYGNTNH-UHFFFAOYSA-N
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Description

N~1~-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a pyrazolyl group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazolyl intermediate: This step involves the reaction of appropriate starting materials to form the 1-ethyl-5-methyl-1H-pyrazol-4-yl group.

    Synthesis of the pyrimidinyl intermediate: The 2-pyrimidinyl group is synthesized through a series of reactions involving suitable precursors.

    Coupling reaction: The pyrazolyl and pyrimidinyl intermediates are coupled under specific conditions to form the desired sulfanyl linkage.

    Final acetamide formation: The dichlorophenyl group is introduced, and the final acetamide structure is formed through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other acetamides or compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of N1-(2,6-DICHLOROPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-3-25-11(2)12(9-22-25)15-7-8-21-18(23-15)27-10-16(26)24-17-13(19)5-4-6-14(17)20/h4-9H,3,10H2,1-2H3,(H,24,26)

InChI Key

XZFROCKCYGNTNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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